molecular formula C20H30O2 B1665401 methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate CAS No. 119290-87-8

methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate

Cat. No.: B1665401
CAS No.: 119290-87-8
M. Wt: 302.5 g/mol
InChI Key: TVHDZSRRHQKNEZ-MGFONVBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acanthoic acid is a natural product found in Eleutherococcus koreanus, Eleutherococcus divaricatus, and other organisms with data available.

Scientific Research Applications

Chemical Structure Analysis

Research on compounds structurally related to methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate, such as Acanthoic acid and Dehydroabietic acid, provides insights into their molecular configurations. These compounds are characterized by their distinct cyclohexane and cyclohexene ring conformations and have been studied for their crystallographic properties (Suwancharoen et al., 2010); (Rao et al., 2009).

Synthetic Methodologies

Synthesis techniques for related compounds, like Methyl 12-bromodehydroabietate and Methyl 7-oxo-12-propylamino-13-nitrodeisopropyldehydroabietate, are crucial for understanding the chemical properties and potential applications of this compound. These studies often involve the examination of molecular interactions and crystal structures (Gao et al., 2010); (Wang et al., 2010).

Potential Applications in Polymer Chemistry

The research into the synthesis of multifunctional monomers from rosin derivatives, which share structural similarities with this compound, indicates potential applications in enhancing the properties of soybean-oil-based thermosets. Such studies are pivotal for developing new materials with improved thermal and mechanical properties (Liu et al., 2017).

Medicinal Chemistry Applications

While specific research on the medicinal applications of this compound is limited, studies on structurally related compounds, such as antispasmodic effects of a new kaurene diterpene isolated from Croton argyrophylloides, can provide indirect insights. These compounds demonstrate potential biological activities that could inform future research on similar molecules (Aguiar et al., 2012).

Properties

CAS No.

119290-87-8

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(1R,4aR,7S,8aS,10aS)-7-ethenyl-1,4a,7-trimethyl-3,4,6,8,8a,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,9,14,16H,1,6-8,10-13H2,2-4H3,(H,21,22)/t14-,16-,18-,19-,20+/m0/s1

InChI Key

TVHDZSRRHQKNEZ-MGFONVBGSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@@H]3C2=CC[C@](C3)(C)C=C)(C)C(=O)O

SMILES

CC12CCCC(C1CCC3C2=CCC(C3)(C)C=C)C(=O)OC

Canonical SMILES

CC12CCCC(C1CCC3C2=CCC(C3)(C)C=C)(C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

acanthoic acid
pimara-9(11),15-dien-19-oic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate
Reactant of Route 3
methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate
Reactant of Route 6
methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.